molecular formula C9H12O4 B2715423 3,9-Dioxaspiro[5.5]undecane-2,4-dione CAS No. 4703-70-2

3,9-Dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2715423
CAS RN: 4703-70-2
M. Wt: 184.191
InChI Key: DMPPXQOLVMGDAS-UHFFFAOYSA-N
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Description

“3,9-Dioxaspiro[5.5]undecane-2,4-dione” is a chemical compound with the formula C9H12O4 . It is a type of spiro compound, which means it has a unique structure where two rings share a single atom . This compound is also known as an acetal-type crosslinking agent comonomer .


Synthesis Analysis

The synthesis of “3,9-Dioxaspiro[5.5]undecane-2,4-dione” involves the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with 3,4-dimethylbenzaldehyde in ethanol . Another method involves the use of 2-hydroxyethyl methacrylate as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles .


Molecular Structure Analysis

The molecular structure of “3,9-Dioxaspiro[5.5]undecane-2,4-dione” is characterized by a spiro[5.5]undecane core, which is a type of spiro compound where two five-membered rings share a single atom . The structure also includes two oxygen atoms and four carbon atoms .


Chemical Reactions Analysis

As a reactive bifunctional monomer, “3,9-Dioxaspiro[5.5]undecane-2,4-dione” can form biodegradable polyorthoesters by polyaddition with α,ω-diols .

properties

IUPAC Name

3,9-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7-5-9(6-8(11)13-7)1-3-12-4-2-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPPXQOLVMGDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)OC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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